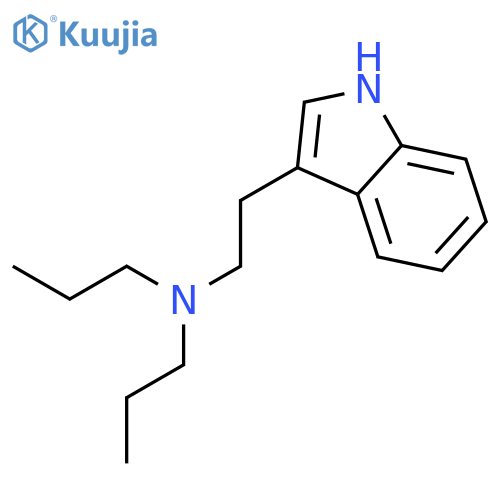

Cas no 61-52-9 (N,N-Dipropyl-1H-indole-3-ethanamine)

N,N-Dipropyl-1H-indole-3-ethanamine 化学的及び物理的性質

名前と識別子

-

- N-(2-(1H-Indol-3-yl)ethyl)-N-propylpropan-1-amine

- N,N-DIPROPYLTRYPTAMINE

- N,N-dipropyltryptamine HCl

- N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine

- 4-FEC

- (2-Indol-3-yl-aethyl)-dipropyl-amin

- (2-indol-3-yl-ethyl)-dipropyl-amine

- 1H-Indole-3-ethanamine,N,N-dipropyl

- 3-(2-(Dipropylamino)ethyl)indole

- Dipropyltryptamine

- INDOLE,3-(2-(DIPROPYLAMINO)ETHYL)

- BRN 0173122

- C16086

- UNII-S7272VWU50

- DPT [Experimental Drug]

- A833279

- [2-(1H-indol-3-yl)ethyl]dipropylamine

- AKOS015967123

- FT-0629586

- C16H24N2

- D-6500

- CHEMBL1779153

- SCHEMBL1118996

- N,N-Dipropyltryptamine, free base

- 4-22-00-04323 (Beilstein Handbook Reference)

- ADAL1292863

- 1H-Indole-3-ethanamine, N,N-dipropyl-

- DTXSID30209847

- LS-83046

- NCGC00247727-01

- N-[2-(1H-indol-3-yl)ethyl]-N-propyl-propan-1-amine

- MB02028

- 61-52-9

- N,N-Dipropyltryptamine(DPT)

- Q2723010

- BOOQTIHIKDDPRW-UHFFFAOYSA-N

- S7272VWU50

- INDOLE, 3-(2-(DIPROPYLAMINO)ETHYL)-

- N,N-Dipropyl-1H-indole-3-ethanamine

- NS00017419

- indole, 3-(2-dipropylaminoethyl)-

- DPT (Experimental Drug)

- DB-023078

- DTXCID80132338

-

- インチ: InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16/h5-8,13,17H,3-4,9-12H2,1-2H3

- InChIKey: BOOQTIHIKDDPRW-UHFFFAOYSA-N

- ほほえんだ: CCCN(CCC)CCC1=CNC2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 244.19400

- どういたいしつりょう: 244.193949

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 19

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 387.4±25.0 °C at 760 mmHg

- フラッシュポイント: 188.1±23.2 °C

- 屈折率: 1.574

- PSA: 19.03000

- LogP: 3.83240

- じょうきあつ: 0.0±0.9 mmHg at 25°C

N,N-Dipropyl-1H-indole-3-ethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N,N-Dipropyl-1H-indole-3-ethanamine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N,N-Dipropyl-1H-indole-3-ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D491825-1000mg |

N,N-Dipropyl-1H-indole-3-ethanamine |

61-52-9 | 1g |

$ 201.00 | 2023-04-17 | ||

| Chemenu | CM147817-10g |

N-(2-(1H-indol-3-yl)ethyl)-N-propylpropan-1-amine |

61-52-9 | 95% | 10g |

$*** | 2023-03-31 | |

| A2B Chem LLC | AG66498-100mg |

N,N-DIPROPYLTRYPTAMINE |

61-52-9 | 98% | 100mg |

$58.00 | 2024-04-19 | |

| 1PlusChem | 1P00EAW2-100mg |

N,N-DIPROPYLTRYPTAMINE |

61-52-9 | 98% | 100mg |

$61.00 | 2024-04-22 | |

| A2B Chem LLC | AG66498-500mg |

N,N-DIPROPYLTRYPTAMINE |

61-52-9 | 98% | 500mg |

$157.00 | 2024-04-19 | |

| TRC | D491825-1g |

N,N-Dipropyl-1H-indole-3-ethanamine |

61-52-9 | 1g |

$ 165.00 | 2022-06-05 | ||

| TRC | D491825-250mg |

N,N-Dipropyl-1H-indole-3-ethanamine |

61-52-9 | 250mg |

$ 81.00 | 2023-04-17 | ||

| Aaron | AR00EB4E-500mg |

N,N-DIPROPYLTRYPTAMINE |

61-52-9 | 98% | 500mg |

$151.00 | 2025-02-11 | |

| 1PlusChem | 1P00EAW2-500mg |

N,N-DIPROPYLTRYPTAMINE |

61-52-9 | 98% | 500mg |

$146.00 | 2024-04-22 | |

| TRC | D491825-500mg |

N,N-Dipropyl-1H-indole-3-ethanamine |

61-52-9 | 500mg |

$ 121.00 | 2023-04-17 |

N,N-Dipropyl-1H-indole-3-ethanamine 関連文献

-

1. Electrically wired mitochondrial electrodes for measuring mitochondrial function for drug screeningRobert L. Arechederra,Abdul Waheed,William S. Sly,Shelley D. Minteer Analyst 2011 136 3747

-

Peter B. Baker,Geoffrey F. Phillips Analyst 1983 108 777

-

Manas Mandal,Debasis Ghosh,Soumen Giri,Imran Shakir,Chapal Kumar Das RSC Adv. 2014 4 30832

-

Xiaoyan Wu,Junjie Fan,Chunling Fu,Shengming Ma Chem. Sci. 2019 10 6316

N,N-Dipropyl-1H-indole-3-ethanamineに関する追加情報

Introduction to N,N-Dipropyl-1H-indole-3-ethanamine (CAS No. 61-52-9)

N,N-Dipropyl-1H-indole-3-ethanamine, a compound with the chemical formula C₁₃H₁₇N, is a derivative of indole and has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound is characterized by its indole core substituted with two propyl groups at the nitrogen atom and an ethylamine side chain at the 3-position of the indole ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

The CAS number 61-52-9 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and regulatory filings. This numerical code is essential for distinguishing N,N-Dipropyl-1H-indole-3-ethanamine from other structurally similar compounds, facilitating its use in various research applications.

N,N-Dipropyl-1H-indole-3-ethanamine has been extensively studied for its potential pharmacological effects. Research has shown that this compound exhibits properties that make it a promising candidate for treating various neurological and inflammatory disorders. The indole moiety, known for its presence in many bioactive natural products, contributes to the compound's ability to interact with multiple biological targets.

Recent studies have highlighted the compound's potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. These pathways are crucial for regulating mood, cognition, and motor control, making N,N-Dipropyl-1H-indole-3-ethanamine a candidate for therapeutic applications in conditions such as depression, anxiety, and Parkinson's disease. The N,N-dipropyl substitution pattern enhances the lipophilicity of the molecule, improving its ability to cross the blood-brain barrier, which is essential for central nervous system (CNS) drug delivery.

In addition to its neurological effects, N,N-Dipropyl-1H-indole-3-ethanamine has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The compound's ability to inhibit key inflammatory cytokines and enzymes has been demonstrated in preclinical models, suggesting its potential as an anti-inflammatory agent.

The structural features of N,N-Dipropyl-1H-indole-3-ethanamine also make it a versatile scaffold for medicinal chemistry modifications. Researchers have explored various derivatives of this compound to optimize its pharmacological profile. For instance, modifications at the propyl groups or the ethylamine side chain can alter its potency, selectivity, and metabolic stability. These modifications are crucial for developing drug candidates that meet stringent pharmacokinetic and safety requirements.

One of the most compelling aspects of N,N-Dipropyl-1H-indole-3-ethanamine is its synthetic accessibility. The indole core can be readily functionalized using established organic synthesis techniques, allowing for rapid exploration of novel derivatives. This accessibility has enabled researchers to rapidly screen large libraries of compounds for biological activity, accelerating the drug discovery process.

The compound's interaction with biological targets has been further elucidated through computational modeling and structural biology techniques. These studies have provided insights into how N,N-Dipropyl-1H-indole-3-ethanamine binds to its receptors and enzymes, offering a foundation for rational drug design. Understanding these interactions at a molecular level is crucial for optimizing drug candidates and minimizing off-target effects.

Current research is also exploring the potential of N,N-Dipropyl-1H-indole-3-ethanamine in combination therapies. The concept of combining multiple drugs to achieve synergistic effects is gaining traction in oncology and infectious diseases. By pairing N,N-Dipropyl-1H-indole-3-ethanamine with other therapeutic agents, researchers aim to enhance treatment outcomes while reducing side effects.

The pharmaceutical industry has taken note of the promising properties of N,N-Dipropyl-1H-indole-3-ethanamine and is actively investigating its potential for clinical development. Several companies have initiated preclinical studies to evaluate its safety and efficacy in animal models. These studies are critical steps toward translating laboratory findings into viable therapeutic options for patients.

As research continues to uncover new applications for N,N-Dipropyl-1H-indole-3-ethanamine, it is clear that this compound represents a significant opportunity in drug discovery. Its unique structural features, combined with its demonstrated biological activity, make it a valuable tool for developing novel treatments across multiple therapeutic areas.

61-52-9 (N,N-Dipropyl-1H-indole-3-ethanamine) 関連製品

- 1821-47-2(2-(5-Methyl-1H-indol-3-yl)ethanamine)

- 61-49-4(N-Methyltryptamine)

- 76149-15-0(Desoxo-2-ene Ropinirole)

- 61-54-1(Tryptamine)

- 61-51-8(1H-Indole-3-ethanamine,N,N-diethyl-)

- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)

- 4665-58-1(2-Nitratoethylamine nitrate)

- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)

- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)

- 1542365-32-1(1-(3-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)